molecular formula C23H30O5 B1202684 Euglobal G 1 CAS No. 130304-62-0

Euglobal G 1

Cat. No. B1202684
CAS RN: 130304-62-0
M. Wt: 386.5 g/mol
InChI Key: SFBXDLHLJDQOFR-URKUHWKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euglobal G 1 is a natural compound derived from the Eucalyptus genus, specifically from the species Eucalyptus robusta . Eucalypts are woody trees with approximately 900 taxa distributed across three genera: Eucalyptus , Corymbia , and Angophora . These trees are keystone plant groups in Australian ecosystems and have significant industrial applications in timber, fuel, paper pulp, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of Euglobal G 1 comprises a complex arrangement of atoms. Detailed spectroscopic analyses (such as NMR , IR , and MS ) have elucidated its chemical formula, connectivity, and functional groups. The compound likely contains acylphloroglucinol and sesquiterpene moieties .

Scientific Research Applications

1. Biological Activity and Chemical Composition

Euglobal G1, along with other euglobals, has been identified in various species of Eucalyptus. These compounds, including euglobal G1, exhibit notable biological activities. For instance, euglobal G1 was isolated from Eucalyptus grandis and demonstrated significant inhibitory effects on Epstein-Barr virus activation, highlighting its potential in antiviral research (Takasaki, Konoshima, Shingu, Tokuda, Nishino, Iwashima, & Kozuka, 1990). Further studies expanded on the understanding of its chemical structure and stereochemistry (Takasaki, Konoshima, Kozuka, Haruna, Itô, & Shingu, 1994).

2. Antitumor and Chemopreventive Properties

Euglobal G1 has been researched for its potential antitumor properties. A study highlighted its remarkable inhibitory effect on mouse skin tumor promotion, suggesting its role as a chemopreventive agent (Takasaki, Konoshima, Etoh, Singh, Tokuda, & Nishino, 2000). This discovery paves the way for exploring euglobal G1 as a natural product in cancer research and prevention strategies.

3. Antimicrobial and Antiparasitic Activities

Euglobal G1, along with its analogues, has been synthesized and tested for various biological activities. Studies have shown that these compounds exhibit antibacterial, antifungal, antileishmanial, and antimalarial activities. This makes euglobal G1 a significant compound in the search for new therapeutic agents against various infectious diseases (Bharate, Bhutani, Khan, Tekwani, Jacob, Khan, & Singh, 2006).

Mechanism of Action

The biological activities of Euglobal G 1 remain an area of interest. Researchers should explore its interactions with cellular targets, receptors, or enzymes. Preliminary studies suggest that Euglobal G 1 exhibits antiseptic, antibacterial, and warming properties, which align with traditional medicinal uses of eucalypts .

properties

CAS RN

130304-62-0

Product Name

Euglobal G 1

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(2R,11S,13R)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde

InChI

InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17?,23-/m1/s1

InChI Key

SFBXDLHLJDQOFR-URKUHWKPSA-N

Isomeric SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)C[C@@H]3C[C@@H]4CC([C@@]3(O2)C)C4(C)C

SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C

Canonical SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C

synonyms

euglobal G1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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